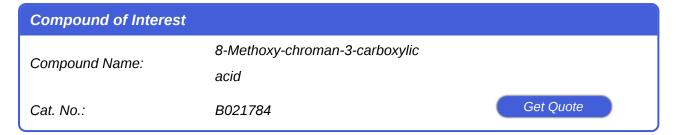


analytical techniques for quantifying 8-Methoxy-

chroman-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025



An Application Note on the Quantitative Analysis of **8-Methoxy-chroman-3-carboxylic acid** in Human Plasma using LC-MS/MS

Introduction

8-Methoxy-chroman-3-carboxylic acid is a heterocyclic compound with a chroman core, a structure found in various bioactive molecules. Its role as a potential pharmaceutical agent or a metabolite necessitates the development of a robust and sensitive analytical method for its quantification in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 8-Methoxy-chroman-3-carboxylic acid in human plasma. The method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, ensuring high recovery and minimal matrix effects. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies.

Materials and Methods Reagents and Chemicals

- 8-Methoxy-chroman-3-carboxylic acid reference standard (purity >98%)
- 8-Methoxy-chroman-3-carboxylic acid-d3 (internal standard, IS)



- Formic acid (LC-MS grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (Type I, ultrapure)
- Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

Sample Preparation

The extraction of **8-Methoxy-chroman-3-carboxylic acid** from human plasma was performed using a combination of protein precipitation and solid-phase extraction (SPE).

- A 100 μ L aliquot of human plasma was spiked with 10 μ L of the internal standard (IS) working solution.
- Protein precipitation was induced by adding 300 μ L of acetonitrile containing 0.1% formic acid.
- The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
- The supernatant was transferred to a clean tube and diluted with 500 μL of water containing 0.1% formic acid.
- The diluted supernatant was loaded onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
- The cartridge was washed with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.



- The analyte and IS were eluted with 500 μL of 5% formic acid in acetonitrile.
- The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 μ L of the mobile phase for LC-MS/MS analysis.

Experimental Protocols Liquid Chromatography

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution: A linear gradient was employed, starting at 10% B, increasing to 90% B
 over 3 minutes, holding for 1 minute, and then returning to initial conditions for reequilibration.

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Source Temperature: 500°C
- Capillary Voltage: -3.5 kV
- Multiple Reaction Monitoring (MRM): The transitions were monitored as detailed in the table below.

Data Presentation



Table 1: LC-MS/MS Parameters for **8-Methoxy-chroman-3-carboxylic acid** and Internal Standard

Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
8-Methoxy- chroman-3- carboxylic acid (Quantifier)	207.1	163.1	100	-15
8-Methoxy- chroman-3- carboxylic acid (Qualifier)	207.1	119.1	100	-25
8-Methoxy- chroman-3- carboxylic acid- d3 (IS)	210.1	166.1	100	-15

Table 2: Summary of Hypothetical Method Validation Data

Parameter	Result	
Linearity Range	1 - 1000 ng/mL	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	1 ng/mL	
Intra-day Precision (%CV)	≤ 8.5%	
Inter-day Precision (%CV)	≤ 10.2%	
Accuracy (% Bias)	Within ± 9.0% of nominal values	
Mean Extraction Recovery	> 85%	
Matrix Effect	Minimal, compensated by internal standard	



Visualizations

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